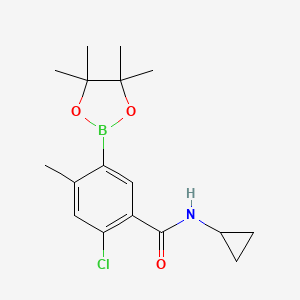
2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an important boronic acid derivative. This compound is notable for its role in organic synthesis, particularly in the formation of boronic acid compounds. Boronic acids are widely studied for their applications in medicinal chemistry, including their use as anticancer, antibacterial, and antiviral agents .
Preparation Methods
The synthesis of 2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves a five-step substitution reaction. The structure of the compound is confirmed using various spectroscopic methods such as MS, 1H NMR, 13C NMR, and FT-IR . The single crystal structure is determined by X-ray diffraction, and the molecular structure is optimized using density functional theory (DFT) .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including substitution reactions. The presence of the boronic acid moiety makes it suitable for Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds . Common reagents used in these reactions include palladium catalysts and bases such as potassium carbonate . The major products formed from these reactions are typically biaryl compounds .
Scientific Research Applications
2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex boronic acid derivatives . In biology and medicine, boronic acids are studied for their potential as therapeutic agents, including their use in cancer treatment and as antibacterial and antiviral agents . In industry, boronic acid derivatives are used in the development of new materials and as catalysts in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through the boronic acid moiety. This interaction can inhibit enzymes or disrupt biological pathways, leading to its therapeutic effects . The specific molecular targets and pathways involved depend on the particular application of the compound .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide include other boronic acid derivatives such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide . These compounds share similar structural features and applications but differ in their specific substituents and functional groups, which can influence their reactivity and biological activity .
Properties
Molecular Formula |
C17H23BClNO3 |
|---|---|
Molecular Weight |
335.6 g/mol |
IUPAC Name |
2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H23BClNO3/c1-10-8-14(19)12(15(21)20-11-6-7-11)9-13(10)18-22-16(2,3)17(4,5)23-18/h8-9,11H,6-7H2,1-5H3,(H,20,21) |
InChI Key |
UFLZGWBCCUDXKP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)Cl)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


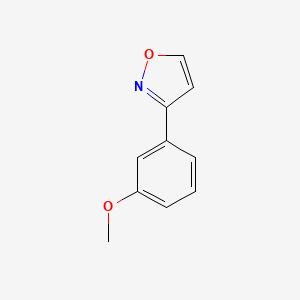
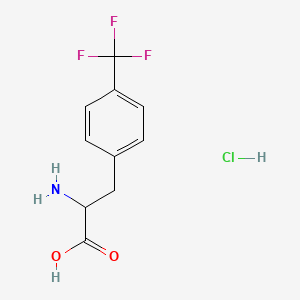
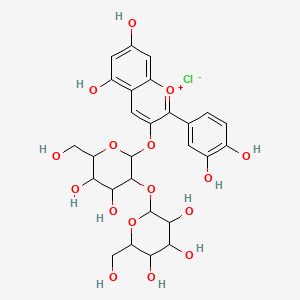
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide](/img/structure/B15094142.png)
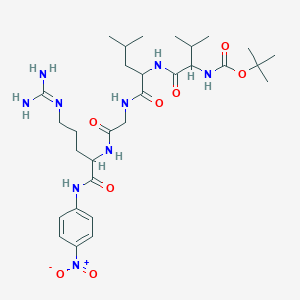
![N-[3-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15094150.png)
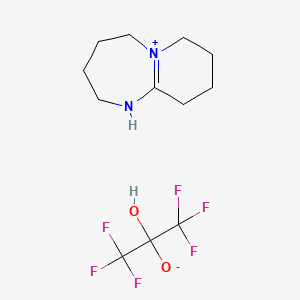
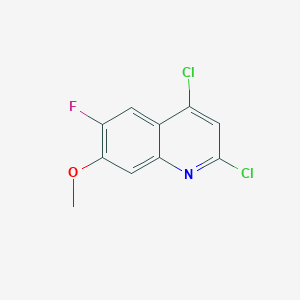
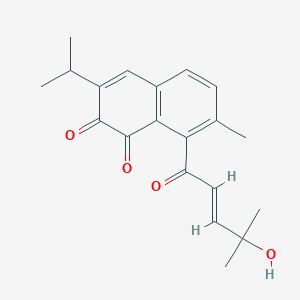
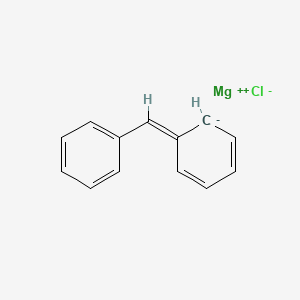
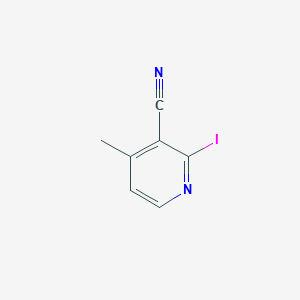
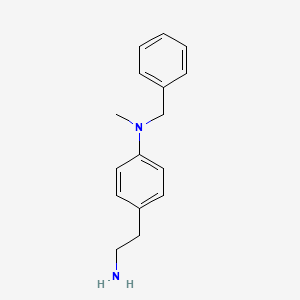
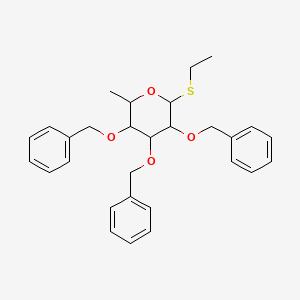
![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15094200.png)
